3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol
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Overview
Description
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol is a synthetic organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used as protective groups in organic synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol undergoes various chemical reactions, including:
Scientific Research Applications
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol involves the protection of hydroxyl groups, preventing unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl groups are stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparison with Similar Compounds
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol can be compared with other silyl-protected compounds:
4,6-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-1-C-(1-hydroxycyclopentyl)-3-O-(triisopropylsilyl)-D-lyxo-hexopyranose: Similar in structure but with additional silyl groups.
6-O-[tert-butyl(dimethyl)silyl]-5-deoxy-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose: Another silyl-protected compound used in organic synthesis.
The uniqueness of this compound lies in its specific protective groups and their stability, making it a valuable tool in synthetic organic chemistry.
Properties
CAS No. |
612825-63-5 |
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Molecular Formula |
C17H38O3Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]pent-4-en-1-ol |
InChI |
InChI=1S/C17H38O3Si2/c1-12-14(19-21(8,9)16(2,3)4)15(13-18)20-22(10,11)17(5,6)7/h12,14-15,18H,1,13H2,2-11H3/t14-,15+/m0/s1 |
InChI Key |
WCSCIWKOXRPLME-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CO)[C@H](C=C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CO)C(C=C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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